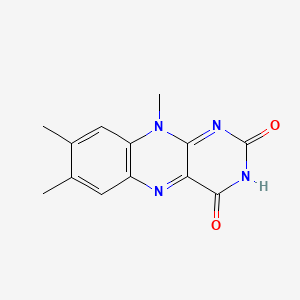

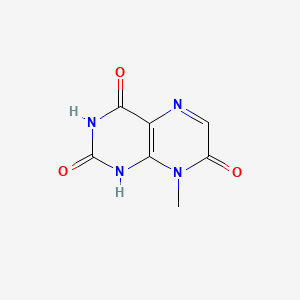

Lumiflavine

Vue d'ensemble

Description

La lumiflavine est un dérivé de la riboflavine (vitamine B2) et appartient à la classe des composés organiques appelés flavines. Ces composés sont caractérisés par une structure cyclique tricyclique isoalloxazine. La this compound est connue pour sa couleur jaune et est un produit de la photolyse de la riboflavine. Elle a diverses applications dans la recherche scientifique en raison de ses propriétés chimiques uniques .

Applications De Recherche Scientifique

Lumiflavin has a wide range of applications in scientific research, including:

Chemistry: Lumiflavin is used as a model compound to study the photochemistry and photophysics of flavins.

Biology: In biological research, lumiflavin is used to study the role of flavins in enzymatic reactions.

Medicine: Lumiflavin and its derivatives are explored for their potential use in photodynamic therapy, a treatment that uses light-sensitive compounds to destroy cancer cells.

Industry: Lumiflavin is used in the development of biosensors and bioelectronic devices due to its redox properties.

Safety and Hazards

Lumiflavine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Mécanisme D'action

The mechanism of action of lumiflavin involves its ability to participate in redox reactions. Lumiflavin can accept and donate electrons, making it an effective cofactor in various enzymatic reactions. The isoalloxazine ring structure allows it to undergo reversible oxidation and reduction, facilitating electron transfer processes. In photodynamic therapy, lumiflavin generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells .

Analyse Biochimique

Biochemical Properties

Lumiflavin plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with various enzymes and proteins, including flavoproteins, which are essential for oxidative metabolism. Lumiflavin can act as a cofactor in redox reactions, facilitating the transfer of electrons. It has been shown to bind to proteins and influence their conformation, thereby affecting their activity . Additionally, Lumiflavin can inhibit riboflavin uptake, leading to riboflavin depletion in cells .

Cellular Effects

Lumiflavin has notable effects on various types of cells and cellular processes. It has been observed to reduce the resistance of cancer stem-like cells to chemotherapy by inducing differentiation . In human epithelial cells, Lumiflavin-induced riboflavin depletion leads to a reduction in intracellular ATP concentration and an increase in reactive oxygen species (ROS) generation . This results in inhibited cell growth and altered cell signaling pathways. Lumiflavin also affects gene expression and cellular metabolism by disrupting normal gastrointestinal development and cell signaling .

Molecular Mechanism

The molecular mechanism of Lumiflavin involves its interaction with biomolecules at the molecular level. Lumiflavin can act as a proton acceptor in its semiquinone state, with the N5 nitrogen atom being the predominant proton acceptor . It can also inhibit riboflavin uptake by binding to riboflavin transporters . These interactions lead to changes in enzyme activity, gene expression, and cellular metabolism. Lumiflavin’s ability to modulate redox reactions and proton transfer is crucial for its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lumiflavin change over time. Lumiflavin has been shown to reduce the development of drug resistance in cancer cells and enhance the chemotherapy effect of cisplatin over time . Its stability and degradation in laboratory conditions can influence its long-term effects on cellular function. Lumiflavin’s impact on cell signaling and metabolism can vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of Lumiflavin vary with different dosages in animal models. In vivo experiments have shown that Lumiflavin dose-dependently enhances the chemotherapy effect of cisplatin on tumor-bearing mice . Higher doses of Lumiflavin can lead to increased apoptosis and decreased mitochondrial membrane potential in cancer cells. Excessive doses may also result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Lumiflavin is involved in various metabolic pathways, particularly those related to oxidative metabolism. It interacts with enzymes such as flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are essential for redox reactions . Lumiflavin’s role in these pathways can influence metabolic flux and metabolite levels. Its ability to modulate enzyme activity and redox reactions is crucial for maintaining cellular energy balance and metabolic homeostasis .

Transport and Distribution

Lumiflavin is transported and distributed within cells and tissues through carrier-mediated mechanisms. It can inhibit riboflavin transport by binding to riboflavin transporters, thereby affecting its localization and accumulation . Lumiflavin’s distribution within cells can influence its biochemical effects and interactions with other biomolecules. Understanding the transport and distribution of Lumiflavin is essential for elucidating its role in cellular processes .

Subcellular Localization

Lumiflavin’s subcellular localization is primarily influenced by its interactions with riboflavin transporters and other binding proteins. It is predominantly localized in the plasma membrane, where it mediates the uptake of riboflavin and other related compounds . Lumiflavin’s localization can affect its activity and function, particularly in redox reactions and enzyme interactions. Its targeting signals and post-translational modifications play a crucial role in directing it to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La lumiflavine peut être synthétisée par photolyse de la riboflavine. Le processus implique l'exposition de la riboflavine à la lumière ultraviolette, ce qui conduit à la rupture de la chaîne latérale ribityle et à la formation de this compound. Cette réaction se produit généralement en solution aqueuse et nécessite une exposition contrôlée à la lumière pour assurer la conversion complète de la riboflavine en this compound .

Méthodes de production industrielle

La production industrielle de this compound suit un processus de photolyse similaire mais à plus grande échelle. Le processus implique l'utilisation de lampes UV à haute intensité et de grands réacteurs pour garantir une production efficace. Les conditions de réaction, telles que la température et le pH, sont soigneusement surveillées pour optimiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

La lumiflavine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont influencées par la présence de différents réactifs et conditions.

Réactifs et conditions courants

Oxydation : La this compound peut être oxydée à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le peroxyde d'hydrogène. La réaction se produit généralement en milieu acide.

Réduction : La réduction de la this compound peut être obtenue à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium. Cette réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol.

Substitution : Les réactions de substitution impliquant la this compound se produisent souvent au niveau des atomes d'azote du cycle isoalloxazine. .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de lumichrome, tandis que la réduction peut produire de la dihydrothis compound .

Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : La this compound est utilisée comme composé modèle pour étudier la photochimie et la photophysique des flavines.

Biologie : En recherche biologique, la this compound est utilisée pour étudier le rôle des flavines dans les réactions enzymatiques.

Médecine : La this compound et ses dérivés sont explorés pour leur utilisation potentielle en photothérapie dynamique, un traitement qui utilise des composés sensibles à la lumière pour détruire les cellules cancéreuses.

Industrie : La this compound est utilisée dans le développement de biosenseurs et de dispositifs bioélectroniques en raison de ses propriétés redox.

Mécanisme d'action

Le mécanisme d'action de la this compound implique sa capacité à participer aux réactions redox. La this compound peut accepter et donner des électrons, ce qui en fait un cofacteur efficace dans diverses réactions enzymatiques. La structure cyclique isoalloxazine lui permet de subir une oxydation et une réduction réversibles, facilitant les processus de transfert d'électrons. En photothérapie dynamique, la this compound génère des espèces réactives de l'oxygène lors de l'exposition à la lumière, ce qui conduit à la destruction des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Riboflavine : Le composé parent de la lumiflavine, la riboflavine, est un nutriment essentiel impliqué dans divers processus métaboliques. Contrairement à la this compound, la riboflavine n'est généralement pas utilisée en photothérapie dynamique.

Flavine mononucléotide (FMN) : Le FMN est un autre dérivé de la riboflavine et sert de cofacteur dans diverses réactions enzymatiques. Il présente des propriétés redox similaires à celles de la this compound, mais il est plus souvent trouvé dans les systèmes biologiques.

Flavine adénine dinucléotide (FAD) : Le FAD est une coenzyme dérivée de la riboflavine et est impliquée dans plusieurs réactions biochimiques importantes. .

Unicité de la this compound

La this compound est unique en raison de ses propriétés photochimiques et de sa capacité à générer des espèces réactives de l'oxygène lors de l'exposition à la lumière. Cela la rend particulièrement utile en photothérapie dynamique et dans d'autres applications où des réactions induites par la lumière sont nécessaires. De plus, sa structure plus simple par rapport au FMN et au FAD permet une manipulation plus facile dans les processus synthétiques et industriels .

Propriétés

IUPAC Name |

7,8,10-trimethylbenzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5H,1-3H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDQZGKJTJRBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148745 | |

| Record name | Lumiflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088-56-8 | |

| Record name | Lumiflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1088-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumiflavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumiflavin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lumiflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUMIFLAVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M2669414M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexanol, 1-[(1,1-dimethylethyl)azo]-](/img/structure/B1675356.png)

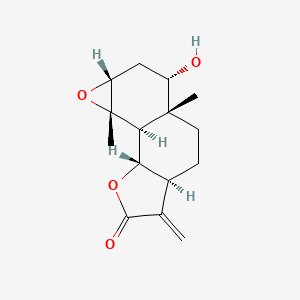

![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)